molecular formula C11H12BrNO B2750262 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1396777-58-4

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2750262
CAS No.: 1396777-58-4
M. Wt: 254.127
InChI Key: GZDRZVDTUXFZEY-UHFFFAOYSA-N
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Description

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom and two methyl groups attached to the isoquinoline core, which may influence its chemical properties and reactivity.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: As a precursor for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 6th position of the isoquinoline ring.

    Methylation: Addition of methyl groups to the 4th position.

    Cyclization: Formation of the dihydroisoquinoline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Mechanism of Action

The mechanism of action for 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-bromoisoquinoline: Lacks the dimethyl groups.

    4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.

    Isoquinoline: The parent compound without any substitutions.

Uniqueness

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and dimethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDRZVDTUXFZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (1.6 g, 6.7 mmol) was dissolved in DCM (12 mL) and cooled to 0° C. Then MeSO3H (1.83 ml, 28.1 mmol) was added, followed by the portion-wise addition of NaN3 (653 mg, 10.1 mmol) over ˜10 min, while maintaining the internal reaction temperature below 5° C. The reaction was allowed to warm to room temperature and was stirred 3 h under nitrogen. At completion, the reaction was cooled to 0° C. and quenched with 8 M aq. NaOH. After stirring 30 minutes at room temperature, the quenched reaction was partitioned between DCM (50 mL) and water (50 mL). The layers were separated and the aqueous layer was extracted with DCM (2×30 mL). The combined organics were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (711 mg, 40% yield) was isolated as a white solid after purification by flash chromatography over silica gel (eluting in 50-100% EtOAc/hexane). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.02 (br. s., 1H), 7.77 (d, J=8.0 Hz, 1H), 7.46-7.64 (m, 2H), 3.16 (d, J=3.0 Hz, 2H), 1.27 (s, 6H); MS (EI) m/z=255.1 [M+1]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
653 mg
Type
reactant
Reaction Step Three

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